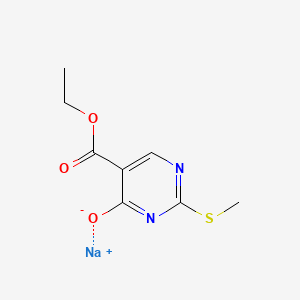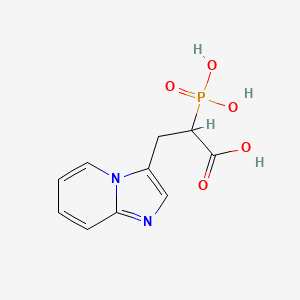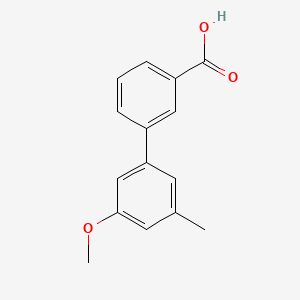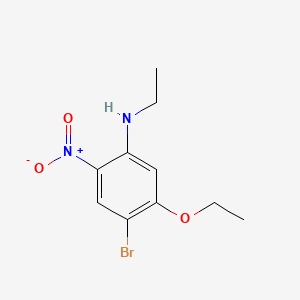![molecular formula C22H23Br2N3S2 B597662 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole CAS No. 1254062-39-9](/img/structure/B597662.png)
4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole is a heterocyclic compound with an intriguing structure. It belongs to the class of donor–acceptor (D–A) molecules, which are often employed in organic photovoltaics (OPVs) and other optoelectronic devices. This compound combines electron-donating and electron-accepting moieties, making it suitable for various applications .
Synthesis Analysis
The synthesis of this compound involves several steps. Initially, bromination of 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine occurs. Subsequently, Suzuki cross-coupling with carbazoleboronic acid leads to the formation of 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine . The structure of the newly synthesized compound is confirmed using techniques such as high-resolution mass spectrometry, 1H NMR, 13C NMR, IR, and UV spectroscopy .
Molecular Structure Analysis
The molecular structure of This compound consists of fused aromatic rings, including thiophene and triazole moieties. The presence of bromine atoms enhances its electron-accepting properties, while the octyl group provides solubility and stability. The D-π-A-π-D configuration, with benzo[c][1,2,5]thiadiazole as the electron-deficient building block, contributes to its unique properties .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including Suzuki cross-coupling reactions. Its functional groups allow for modification and derivatization, making it versatile for further synthetic pathways .
Aplicaciones Científicas De Investigación
Photosensitizers in Polymerization : This compound is shown to be an efficient photosensitizer for diaryliodonium salt initiators in cationic photopolymerization, useful in polymer science. It can initiate polymerizations at room temperature using long-wavelength UV and visible light, making it a valuable component in photopolymerizations (Bulut et al., 2011).
Donor-Acceptor Copolymers in Organic Electronics : The compound has been employed in synthesizing fluorene-based donor-acceptor copolymers. These copolymers exhibit tunable emission and electrical properties, making them potential candidates for organic optoelectronics (Torres-Moya et al., 2020).
Organic Photovoltaic Applications : Benzotriazole-based polymer donors containing this compound have been developed for use in organic photovoltaics. The polymers exhibit good planarity and are used as electron donors in solar cell applications, showing promising efficiency and device performance (Lee et al., 2020).
Elastase Inhibitory Activity : A related compound, 1,2,3-Triazole Derivative of 4,4'-Dihydroxybenzophenone, has been synthesized and evaluated for its elastase inhibitory activity. This indicates potential biomedical applications for triazole derivatives in enzyme inhibition (Dias et al., 2018).
Electrochromic Materials : The compound has been used in synthesizing novel polymers with promising results as electrochromic materials. These materials are significant for their application in devices like electrochromic windows and displays (Rende et al., 2014).
Photovoltaic Device Improvement : The compound has been incorporated in the synthesis of donor polymers, improving the photovoltaic performance of solar cells. This strategy has led to enhancements in power conversion efficiency, demonstrating its utility in renewable energy technologies (Li et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-2-octylbenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Br2N3S2/c1-2-3-4-5-6-7-14-27-25-21-15(17-10-12-19(23)28-17)8-9-16(22(21)26-27)18-11-13-20(24)29-18/h8-13H,2-7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXJKVVGOPZOPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1N=C2C(=CC=C(C2=N1)C3=CC=C(S3)Br)C4=CC=C(S4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Br2N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857043 |
Source


|
| Record name | 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1254062-39-9 |
Source


|
| Record name | 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate](/img/structure/B597596.png)
![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B597597.png)



![7-Bromo-2-ethyloxazolo[4,5-c]pyridine](/img/structure/B597602.png)